Nicaraven
Overview
Description
Nicaraven is a chemically synthesized compound known for its hydroxyl radical scavenging properties. It has been investigated for its potential use in mitigating radiation-induced injuries and as a radioprotective agent. This compound is particularly noted for its ability to protect normal tissues from radiation damage without significantly affecting the survival of cancer cells .
Mechanism of Action
Target of Action
Nicaraven is a chemically synthesized hydroxyl radical-specific scavenger . It primarily targets hydroxyl radicals and endothelial cells . Hydroxyl radicals are highly reactive species that can cause oxidative damage to cells. Endothelial cells, which line the interior surface of blood vessels, are also targeted by this compound, particularly in the presence of inflammatory conditions .
Mode of Action
This compound interacts with its targets by scavenging hydroxyl radicals under physiological conditions in vivo . This action helps to reduce oxidative stress and inflammation. Additionally, it has been suggested that this compound inhibits the activity of poly (ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair and cellular stress responses.
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, this compound can reduce the expression of various adhesion molecules and pro-inflammatory cytokines. Furthermore, it has been suggested that this compound may be involved in the p38 MAPK pathway , which is associated with cellular responses to stress and inflammation .
Pharmacokinetics
This characteristic is crucial for its potential use in treating cerebral stroke and subarachnoid hemorrhage .
Result of Action
The action of this compound leads to several molecular and cellular effects. It significantly induces gamma-H2AX foci formation and cell apoptosis in tumors, suggesting increased radiosensitivity of cancer cells . Moreover, it reduces the levels of various inflammatory cytokines in plasma, such as IL-6 and TNF-α . These effects collectively contribute to the attenuation of radiation-induced injury in hematopoietic stem/progenitor cells .
Biochemical Analysis
Biochemical Properties
Nicaraven plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound inhibits the activity of poly (ADP-ribose) polymerase, thereby reducing the ability of cancer cells to repair damaged DNA . Additionally, this compound has been shown to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, highlighting its anti-inflammatory properties .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In hematopoietic stem/progenitor cells, this compound has been demonstrated to increase cell survival, improve colony-forming capacity, and decrease DNA damage . Furthermore, this compound influences cell signaling pathways by inducing gamma-H2AX foci formation and promoting cell apoptosis in cancer cells . These effects suggest that this compound can enhance radiosensitivity and reduce radioresistance in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to poly (ADP-ribose) polymerase, inhibiting its activity and thereby preventing the repair of damaged DNA in cancer cells . This inhibition leads to increased DNA damage and cell apoptosis. Additionally, this compound’s anti-inflammatory properties are attributed to its ability to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . These molecular interactions contribute to the overall therapeutic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to induce gamma-H2AX foci formation and cell apoptosis in tumors at 1 or 3 days after exposure to radiation . This suggests that this compound’s effects on radiosensitivity are time-dependent. Additionally, this compound’s stability and degradation over time have been studied, with findings indicating that it remains effective in reducing DNA damage and promoting cell survival in the short-term follow-up period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administration after radiation exposure significantly increased the number of hematopoietic stem/progenitor cells and improved their colony-forming capacity
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. By scavenging hydroxyl radicals, this compound reduces oxidative damage and protects cells from radiation-induced injury . Additionally, this compound’s interaction with poly (ADP-ribose) polymerase influences metabolic flux and metabolite levels, contributing to its overall protective effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions ensure that this compound reaches its target sites, where it can exert its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with poly (ADP-ribose) polymerase and other biomolecules, enabling it to effectively inhibit DNA repair and reduce oxidative damage.
Preparation Methods
The synthesis of Nicaraven involves several steps, starting with the formation of the core structure through a series of chemical reactions. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the reaction of pyridine derivatives with formamide to form the core structure.
Functionalization: The core structure is then functionalized through various chemical reactions, including acylation and amination, to introduce the desired functional groups.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Nicaraven undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Nicaraven has a wide range of scientific research applications, including:
Chemistry: Used as a hydroxyl radical scavenger in various chemical reactions to study the effects of oxidative stress.
Biology: Investigated for its protective effects on normal tissues during radiation therapy, particularly in reducing radiation-induced lung injury and hematopoietic stem cell damage
Medicine: Explored as a potential radioprotective agent in cancer therapy to mitigate the side effects of radiotherapy without compromising its efficacy
Industry: Utilized in the development of radioprotective formulations and as a research tool in the study of oxidative stress and inflammation
Comparison with Similar Compounds
Nicaraven is unique in its ability to selectively protect normal tissues from radiation damage without significantly affecting cancer cells. Similar compounds include:
Amifostine: Another radioprotective agent that scavenges reactive oxygen species but has been associated with side effects such as nausea and hypotension.
Vitamin C and E: Antioxidants that can protect cells from oxidative damage but are not commonly recommended for cancer patients receiving radiotherapy due to their potential to protect cancer cells as well
This compound stands out due to its selective protection of normal tissues and its minimal impact on cancer cell survival, making it a promising candidate for mitigating the side effects of radiotherapy .
Properties
IUPAC Name |
N-[2-(pyridine-3-carbonylamino)propyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(19-15(21)13-5-3-7-17-10-13)8-18-14(20)12-4-2-6-16-9-12/h2-7,9-11H,8H2,1H3,(H,18,20)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBOOWDLPUROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CN=CC=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046189 | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nicaraven is presently being developed for the treatment of cerebral stroke including subarachnoid hemorrhage. This drug is promising because some data suggest it to have an ability to scavenge the hydroxyl radical under physiological conditions in vivo, while it also has a high permeability through the blood brain barrier. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79455-30-4, 409303-59-9 | |
Record name | Nicaraven | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79455-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicaraven [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079455304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0409303599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicaraven | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06397 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nicaraven | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NICARAVEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8PEV6JBD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NICARAVEN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457KF8A3QQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nicaraven?
A1: this compound functions primarily as a potent hydroxyl radical scavenger. [, , , , ] This means it can neutralize hydroxyl radicals, which are highly reactive oxygen species implicated in various pathological conditions, including ischemia-reperfusion injury and inflammation.
Q2: Does this compound exhibit other mechanisms of action besides hydroxyl radical scavenging?
A2: Yes, research suggests that this compound can also directly inhibit poly(ADP-ribose) polymerase (PARP) activity. [, ] PARP is an enzyme involved in DNA repair and cell death pathways.
Q3: What are the downstream effects of this compound's PARP inhibition?
A3: Inhibition of PARP by this compound has been linked to:
- Reduced DNA fragmentation: This protective effect was observed in human myeloid HL-525 cells exposed to ionizing radiation or cytosine β-D-arabinofuranoside (ara-C). []
- Increased thymidine uptake: this compound promoted thymidine uptake in cells exposed to genotoxic stress, suggesting a role in DNA repair processes. []
- Modulation of cell death: this compound's impact on cell death appears to be dependent on the cell type and the expression levels of proteins like Bcl-2 and PARP glycohydrolase. []
Q4: How does this compound's hydroxyl radical scavenging activity translate to therapeutic effects?
A4: By scavenging hydroxyl radicals, this compound has been shown to:
- Attenuate ischemia-reperfusion injury: Studies have demonstrated its protective effects in various organs, including the brain, heart, liver, and kidneys. [, , , , ]
- Reduce inflammation: this compound has shown anti-inflammatory effects in models of radiation-induced lung injury, postoperative systemic inflammation, and endotoxemia. [, , , , ]
- Mitigate radiation-induced damage: It can protect hematopoietic stem/progenitor cells from radiation injury, potentially reducing the side effects of radiotherapy. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C11H14N4O2, and its molecular weight is 234.25 g/mol. []
Q6: What spectroscopic data are available for characterizing this compound?
A6: Studies have employed infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to confirm the structure of this compound. [, ]
Q7: Are there any noteworthy structural features of this compound?
A7: this compound possesses an intramolecular hydrogen bond forming a 7-membered ring, a structural motif resembling a portion of 1H-1,4-benzodiazepines. This feature is suggested to play a role in its ability to cross the blood-brain barrier. []
Q8: What is known about the stability of this compound?
A8: While specific stability data are limited in the provided research, one study mentions that methanesulfinic acid, a product of this compound's reaction with hydroxyl radicals, remains stable under the experimental conditions used. [] This suggests this compound effectively scavenges hydroxyl radicals without generating unstable byproducts.
Q9: Does this compound cross the blood-brain barrier?
A9: Yes, this compound demonstrates a high permeability through the blood-brain barrier. [, ] This characteristic makes it particularly promising for treating conditions affecting the central nervous system.
Q10: What in vitro models have been used to study the effects of this compound?
A10: Researchers have utilized various in vitro systems, including:
- Human myeloid HL-525 cells: To investigate the effects of this compound on DNA fragmentation, thymidine uptake, and PARP activity. []
- RAW murine macrophages: To assess its impact on peroxynitrite-induced changes in mitochondrial respiration and nitrite production. []
- NIH3T3 cells: To examine its protective effects against cellular injury induced by ferrous sulfate. []
Q11: What animal models have been employed to evaluate this compound's therapeutic potential?
A11: A range of animal models, primarily rodent models, have been used to study this compound in the context of:
- Cerebral ischemia-reperfusion injury: Demonstrating its neuroprotective effects in rats. []
- Liver warm ischemia and reperfusion injury: Showing its protective effects in a beagle dog model. []
- Radiation-induced lung injury: Revealing its ability to mitigate lung damage in mice. [, ]
- Hemorrhagic and endotoxic shock: Examining its effects on systemic inflammation and organ injury. []
- Tumor growth and metastasis: Investigating its impact on tumor development and spread in mice. [, , , , , , ]
- Spinal cord injury: Assessing its ability to reduce glutamate release and potentially excitotoxicity in rats. [, ]
Q12: Have any clinical trials been conducted with this compound?
A12: Yes, a multicenter, placebo-controlled, double-blind clinical trial investigated the effects of this compound on delayed ischemic neurological deficits (DINDs) in patients with subarachnoid hemorrhage (SAH). [] The trial showed promising results, with this compound significantly reducing the incidence of DINDs and improving neurological outcomes.
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